molecular formula C17H21FN2 B12794463 Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine CAS No. 118687-88-0

Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine

Cat. No.: B12794463
CAS No.: 118687-88-0
M. Wt: 272.36 g/mol
InChI Key: NRPDQADCTMJYKS-UHFFFAOYSA-N
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Description

Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines. This compound is characterized by its unique structure, which includes a fluorinated indole moiety and a quinolizine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the indole derivative, followed by its fluorination. The quinolizine ring can be constructed through cyclization reactions involving suitable precursors. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: As a potential therapeutic agent due to its unique structure and possible biological activities.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine
  • Octahydro-1-(5-bromo-1H-indol-3-yl)-2H-quinolizine
  • Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine

Uniqueness

Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

118687-88-0

Molecular Formula

C17H21FN2

Molecular Weight

272.36 g/mol

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C17H21FN2/c18-12-6-7-16-14(10-12)15(11-19-16)13-4-3-9-20-8-2-1-5-17(13)20/h6-7,10-11,13,17,19H,1-5,8-9H2

InChI Key

NRPDQADCTMJYKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)C3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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